N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
説明
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as PNU-109,291, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1996 by scientists at the pharmaceutical company Parke-Davis, which is now part of Pfizer Inc. The compound has been extensively studied for its potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitter receptors in the brain.
作用機序
The mechanism of action of N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide involves its binding to and modulation of several neurotransmitter receptors in the brain. Specifically, it has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of cognition and mood.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been found to have several biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior in rats, and to increase social interaction in mice. It has also been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
実験室実験の利点と制限
One advantage of using N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide in lab experiments is its ability to modulate the activity of several neurotransmitter receptors in the brain. This makes it a promising candidate for the development of new treatments for psychiatric disorders. However, one limitation of using this compound is its relatively low potency compared to other drugs that target the same receptors. This may limit its usefulness in clinical settings.
将来の方向性
There are several future directions for the study of N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One potential direction is the development of more potent derivatives of the compound that can be used in clinical settings. Another direction is the investigation of the compound's effects on other neurotransmitter receptors in the brain, such as the GABA and glutamate receptors. Additionally, the compound's effects on other physiological systems, such as the immune system, could be explored. Finally, the compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease, could be investigated.
科学的研究の応用
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of several neurotransmitter receptors in the brain, including the 5-HT1A, 5-HT2A, and 5-HT2B receptors. These receptors are involved in the regulation of mood, anxiety, and cognition, making N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide a promising candidate for the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-3-5-18(6-4-16)15-23-11-13-24(14-12-23)21(26)22-20-9-7-19(8-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCYJFTLHZYSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。